molecular formula C9H15N B13503795 3,3-Dicyclopropylprop-2-en-1-amine

3,3-Dicyclopropylprop-2-en-1-amine

Cat. No.: B13503795
M. Wt: 137.22 g/mol
InChI Key: NOCPLYUYWOTLFR-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylprop-2-en-1-amine is an organic compound characterized by the presence of cyclopropyl groups attached to a prop-2-en-1-amine backbone. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups .

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Alkyl halides: Methyl iodide, ethyl bromide

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-Dicyclopropylprop-2-en-1-amine include:

    Cyclopropylamine: A simpler amine with a single cyclopropyl group.

    Cyclopropylmethylamine: An amine with a cyclopropylmethyl group.

    Cyclopropylpropylamine: An amine with a cyclopropylpropyl group.

Uniqueness

What sets this compound apart from these similar compounds is the presence of two cyclopropyl groups attached to the prop-2-en-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3,3-Dicyclopropylprop-2-en-1-amine (CAS No. 1339427-00-7) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 1339427-00-7
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in unique chemical interactions that may lead to inhibition or modulation of specific biological pathways.

  • Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can alter the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity .
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Laboratory studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study published in a peer-reviewed journal, researchers tested the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action is warranted .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
CyclopropylamineSimple cyclopropane ringLimited antimicrobial activity
N-MethylcyclopropylamineMethyl substitution on nitrogenModerate receptor interaction
2-Methylcyclopropan-1-amineMethyl group at the 2-positionEnhanced anticancer properties

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3,3-dicyclopropylprop-2-en-1-amine

InChI

InChI=1S/C9H15N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4,6,10H2

InChI Key

NOCPLYUYWOTLFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=CCN)C2CC2

Origin of Product

United States

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